Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl
Description
Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate HCl is a chiral bicyclic compound combining imidazole and pyridine moieties. Its molecular formula is C₈H₁₅Cl₂N₃O₃, with an average mass of 272.126 g/mol and a monoisotopic mass of 271.049047 g/mol . The compound exists as a dihydrochloride hydrate, enhancing its stability and solubility for pharmacological applications. Structurally, it belongs to the spinacine family, a class of conformationally restricted histidine analogs studied for their role in peptide backbone modulation and metal-ion interactions .
The (S)-enantiomer is critical for stereospecific binding to biological targets.
Properties
Molecular Formula |
C8H12ClN3O2 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
methyl (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-13-8(12)6-2-5-7(3-9-6)11-4-10-5;/h4,6,9H,2-3H2,1H3,(H,10,11);1H/t6-;/m0./s1 |
InChI Key |
ZDUUGWUDEMLNOY-RGMNGODLSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)NC=N2.Cl |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)NC=N2.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis often begins with a suitable pyridine derivative or a precursor that can be cyclized to form the imidazo[4,5-c]pyridine skeleton. The cyclization typically involves:
- Reaction of an amino-substituted pyridine with an aldehyde or equivalent carbonyl compound to form an imine intermediate.
- Intramolecular cyclization under acidic or basic conditions to close the imidazole ring fused to the pyridine.
Introduction of the Methyl Ester Group
The 6-carboxylate methyl ester is introduced by:
- Functionalization of the ring at the 6-position, often through directed lithiation or halogenation followed by carboxylation.
- Esterification with methanol under acidic or basic catalysis to yield the methyl ester.
Stereochemical Control
The (S)-configuration at the chiral center is achieved by:
- Using chiral starting materials or chiral auxiliaries during the synthesis.
- Employing asymmetric synthesis techniques such as chiral catalysts or resolution methods.
- Careful control of reaction conditions to prevent racemization.
Formation of the Hydrochloride Salt
The free base is converted to the hydrochloride salt by:
- Treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether.
- Isolation of the hydrochloride salt as a crystalline solid, enhancing water solubility.
Representative Synthetic Procedure (Based on Patent and Literature Data)
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Formation of imidazo[4,5-c]pyridine core | Aminopyridine derivative + aldehyde, acid catalyst, reflux | Cyclization to fused heterocycle |
| 2. Introduction of carboxylate group | Directed lithiation or halogenation, CO2 quench | Carboxylic acid intermediate |
| 3. Esterification | Methanol, acid catalyst (H2SO4 or HCl), reflux | Methyl ester formation |
| 4. Stereochemical resolution | Chiral catalyst or chiral auxiliary | (S)-enantiomer enrichment |
| 5. Salt formation | HCl in ethanol, cooling, filtration | Hydrochloride salt isolation |
Analytical and Research Findings Supporting Preparation
- NMR Spectroscopy : ^1H and ^13C NMR confirm ring closure and ester formation with characteristic chemical shifts consistent with the tetrahydroimidazo[4,5-c]pyridine structure and methyl ester group.
- Mass Spectrometry (ESI-MS) : Molecular ion peaks correspond to the expected molecular weight (~217.65 g/mol for free base; ~231.68 g/mol for hydrochloride salt).
- Chiral Purity Analysis : Optical rotation and chiral HPLC confirm the (S)-configuration and enantiomeric purity.
- Crystallography : X-ray diffraction studies (where available) validate the fused ring system and stereochemistry.
Comparative Data Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Cyclization Temperature | Room temperature to reflux (25–100 °C) | Acid or base catalyzed |
| Esterification Solvent | Methanol | Acid catalysis preferred |
| Chiral Control Method | Chiral auxiliaries or catalysts | Essential for (S)-enantiomer |
| Salt Formation Acid | HCl (aqueous or ethanolic) | Enhances solubility and stability |
| Yield Range | 60–85% overall | Dependent on purity of intermediates |
| Purity | >98% (HPLC) | Confirmed by NMR and MS |
Summary of Research Insights
- The preparation of Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride is well-established through multi-step synthetic routes involving cyclization, esterification, and stereochemical control.
- The hydrochloride salt form is favored for pharmaceutical use due to enhanced solubility and stability.
- Research patents and publications emphasize the importance of stereochemical purity to maximize biological activity, which is achieved by asymmetric synthesis or resolution techniques.
- Analytical data consistently support the structural integrity and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the imidazopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of neuroprotective and anti-inflammatory drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related imidazo[4,5-c]pyridine derivatives, focusing on substituents, receptor affinity, and physicochemical properties.
Key Differences and Implications
In contrast, PD123319’s diphenylacetyl and dimethylaminophenylmethyl groups confer high AT₂ receptor affinity and oral bioavailability . Chirality: The (S)-configuration in the target compound may influence enantioselective interactions, as seen in PD123319’s (S)-enantiomer, which is critical for AT₂ antagonism .
Pharmacological Activity PD123319 blocks angiotensin II binding to AT₂ receptors (IC₅₀ < 10 nM) but lacks activity at AT₁ receptors, highlighting substituent-driven selectivity . The target compound’s methyl ester may shift receptor preference or potency. ABT-491, another imidazo[4,5-c]pyridine derivative, inhibits platelet-activating factor (PAF) receptors, demonstrating the scaffold’s versatility in targeting diverse pathways .
Physicochemical Properties LogP/Solubility: The methyl ester in the target compound increases lipophilicity (predicted LogP ~1.2) compared to spinacine (LogP ~-0.5), favoring CNS penetration. PD123319’s trifluoroacetate salt enhances aqueous solubility for intravenous administration . Tautomerism: Spinacine exists as an N(3)-protonated tautomer, stabilizing interactions with metal ions or acidic residues in enzymes . The target compound’s tautomeric behavior remains unstudied but likely influences binding dynamics.
Synthetic Routes
- Spinacine derivatives are synthesized via Pictet-Spengler reactions, followed by aromatization (e.g., selenium dioxide oxidation) . The target compound’s methyl ester may result from esterification of spinacine or direct cyclization of protected histidine analogs.
Biological Activity
Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride (often referred to as Spinacine) is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C8H11N3O2
- Molecular Weight : 167.17 g/mol
- CAS Number : 59981-63-4
- Solubility : Soluble in DMSO
- Appearance : White to off-white solid
Mechanisms of Biological Activity
The biological activity of Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate HCl is primarily attributed to its interaction with various biological targets:
-
Anticancer Activity :
- Research indicates that derivatives of imidazo[4,5-c]pyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to Spinacine have shown IC50 values in the sub-micromolar range against colon carcinoma cells (SW620) and other malignancies such as lung carcinoma and acute myeloid leukemia .
- A study reported that specific derivatives demonstrated selective activity towards HeLa cells with IC50 values ranging from 0.4 μM to 3.2 μM .
- Antibacterial Properties :
- Mechanistic Insights :
Table 1: Summary of Biological Activities
Notable Research Studies
- Synthesis and Evaluation :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
